molecular formula C9H10N2O4 B3051199 2-[(2-Nitrophenyl)amino]propanoic acid CAS No. 31981-53-0

2-[(2-Nitrophenyl)amino]propanoic acid

Cat. No.: B3051199
CAS No.: 31981-53-0
M. Wt: 210.19 g/mol
InChI Key: ICWPKCBMLYYZRP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Nitrophenyl)amino]propanoic acid is an organic compound with the molecular formula C9H10N2O4. It is known for its applications in various fields of scientific research due to its unique chemical properties. The compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety.

Scientific Research Applications

2-[(2-Nitrophenyl)amino]propanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitrophenyl)amino]propanoic acid typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the propanoic acid group. One common method includes the nitration of 2-nitroaniline, followed by a coupling reaction with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Nitrophenyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Aminophenyl)amino]propanoic acid .

Comparison with Similar Compounds

  • 2-[(2-Aminophenyl)amino]propanoic acid
  • 2-[(2-Chlorophenyl)amino]propanoic acid
  • 2-[(2-Methylphenyl)amino]propanoic acid

Comparison: Compared to its analogs, 2-[(2-Nitrophenyl)amino]propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications .

Properties

IUPAC Name

2-(2-nitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-4-2-3-5-8(7)11(14)15/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWPKCBMLYYZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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